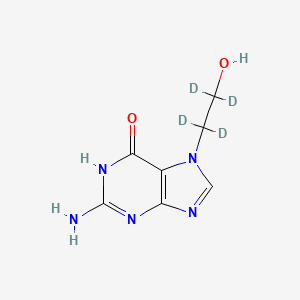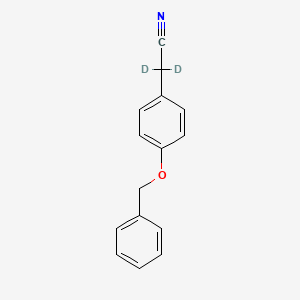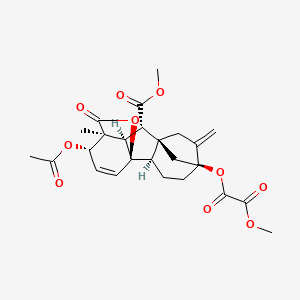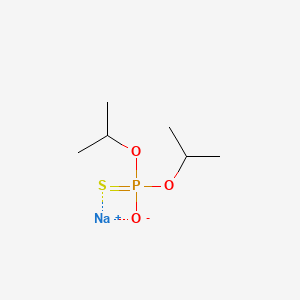
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C22H27NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical entities and has potential antispasmodic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride typically involves the esterification of xanthene-9-carboxylic acid with 2-diisopropylaminoethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antispasmodic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve pathways related to muscle relaxation and antispasmodic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthene-9-carboxylic Acid: A precursor in the synthesis of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride.
2-Diisopropylaminoethanol: Another precursor used in the synthesis.
Propantheline-d3 Iodide: A compound with similar antispasmodic properties.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C22H28ClNO3 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21;/h5-12,15-16,21H,13-14H2,1-4H3;1H |
InChI-Schlüssel |
VICHUCJAQOBPSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)



![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)



![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)



